Canagliflozin alpha-Isomer Impurity
Overview
Description
Mechanism of Action
Target of Action
The primary target of Canagliflozin alpha-Isomer Impurity is the sodium-glucose co-transporter 2 (SGLT2) in the kidney . SGLT2 is responsible for the reabsorption of approximately 90% of filtered glucose .
Mode of Action
this compound inhibits SGLT2, reducing glucose reabsorption and resulting in increased urinary glucose excretion . This leads to lower plasma glucose levels .
Biochemical Pathways
The inhibition of SGLT2 by this compound affects the glucose metabolic pathway. It reduces the renal threshold for glucose (RT G), leading to increased glucose excretion in the urine . This action disrupts the normal reabsorption of glucose in the kidneys, affecting the overall glucose metabolism .
Pharmacokinetics
It is known that the compound’s effects on sglt2 and glucose metabolism are dose-dependent .
Result of Action
The action of this compound leads to a consistent dose-dependent decrease in HbA1c levels, an indicator of average plasma glucose concentration . It also produces beneficial effects on HDL cholesterol while increasing LDL cholesterol, resulting in no change in total cholesterol .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of Canagliflozin often starts with starting materials containing sugar moieties having alpha and beta isomers in equimolar concentrations . These impurities of starting material serve as a potential source of undesired isomeric impurities in the final active pharmaceutical ingredient . The separation of these isomers can be challenging, affecting the overall action and efficacy of the compound .
Biochemical Analysis
Biochemical Properties
It is known that the synthesis of Canagliflozin often starts with the starting materials containing sugar moieties having alpha and beta isomers in equimolar concentrations . These impurities of starting material serve as a potential source of undesired isomeric impurities in the final API .
Cellular Effects
Canagliflozin has been shown to produce beneficial effects on HDL cholesterol while increasing LDL cholesterol to produce no change in total cholesterol
Molecular Mechanism
Canagliflozin is known to produce a consistent dose-dependent decrease in HbA1c levels when administered either as monotherapy or in combination with other drugs
Temporal Effects in Laboratory Settings
It is known that the analysis of isomeric impurities for Canagliflozin is faster compared to reverse phase chromatography
Dosage Effects in Animal Models
The effects of Canagliflozin Alpha-Isomer Impurity at different dosages in animal models have not been studied. Canagliflozin has been shown to reduce HbA1c levels in a dose-dependent manner
Metabolic Pathways
Canagliflozin is known to be involved in the regulation of glucose levels
Transport and Distribution
Canagliflozin is known to be transported and distributed within cells and tissues to exert its effects
Subcellular Localization
Canagliflozin is known to exert its effects at the cellular level
Preparation Methods
The synthesis of Canagliflozin alpha-Isomer Impurity often starts with starting materials containing sugar moieties having alpha and beta isomers in equimolar concentrations. These isomers are separated and isolated using advanced chromatographic techniques such as UltraPerformance Convergence Chromatography (UPC2), which leverages the unique properties of carbon dioxide at or near its supercritical state . This method provides higher separation efficiency, speed, and selectivity needed for complex sample matrices .
Chemical Reactions Analysis
Canagliflozin alpha-Isomer Impurity undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Canagliflozin alpha-Isomer Impurity is used in various scientific research applications, including:
Comparison with Similar Compounds
Canagliflozin alpha-Isomer Impurity can be compared with other similar compounds such as:
Dapagliflozin: Another SGLT2 inhibitor used for managing type 2 diabetes.
Empagliflozin: Similar to Canagliflozin, it is used to reduce the risk of cardiovascular events in patients with type 2 diabetes.
Ipragliflozin: Another SGLT2 inhibitor with similar glucose-lowering effects.
The uniqueness of this compound lies in its specific structural configuration, which can affect its pharmacological properties and its role in the quality control of Canagliflozin .
Properties
IUPAC Name |
2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNGUQKDFGDXSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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